molecular formula C₁₉H₂₅BrO₂ B029461 6-Bromoandrostenedione CAS No. 38632-00-7

6-Bromoandrostenedione

Katalognummer: B029461
CAS-Nummer: 38632-00-7
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: HAWQRBIGKRAICT-DQXCSHPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch and is known for its ability to form inclusion complexes with various molecules, making it a valuable compound in multiple fields .

Analyse Chemischer Reaktionen

Epimerization at Position 6

6-Bromoandrostenedione undergoes stereochemical interconversion between its 6α- and 6β-epimers under specific solvent conditions:

  • Conditions : Chloroform-methanol (9:1) or carbon tetrachloride at 18–25°C .
  • Mechanism : The equilibrium favors the 6α-epimer due to steric and electronic stabilization. Fractional crystallization isolates the 6α isomer .
  • Reversibility : The 6α-epimer can revert to the 6β-epimer in chloroform-methanol mixtures .
Parameter6α-Epimer6β-Epimer
StabilityThermodynamically favoredLess stable
Isolation MethodFractional crystallizationRequires kinetic control
Inhibitor Type*Competitive (Ki = 3.4 nM)Irreversible (Ki = 0.8 μM)
*Biological activity as aromatase inhibitors .

Ionic Bromination

  • Conditions : Bromine in acetic acid with hydrogen bromide (HBr) as a catalyst. Reaction proceeds at 18–25°C for 5–60 minutes .
  • Selectivity : Avoids undesired bromination at the 21-propionate group, a limitation of free radical (Wolf-Ziegler) methods .

Free Radical Bromination

  • Drawbacks : Leads to side reactions at methylene groups in propionate esters .
MethodYield (%)SelectivityKey Advantage
Ionic Bromination85–92High (C6 position)Compatible with ester groups
Free Radical60–70LowNot recommended for esters

Decomposition and Stability

6-BAD exhibits instability under specific conditions:

  • Methanol Degradation : The 6β-epimer decomposes in methanol to form 5α-androstane-3,6-dione derivatives .
  • Acidic Derivatization : During GC-MS preparation, acidic conditions promote dehydration (Δ6 formation) or bromine loss .
ConditionDegradation PathwayProduct
Methanol, 25°CDehydrohalogenation5α-Androstane-3,6-dione
HCl (derivatization)DehydrationΔ6-Androstenedione

Oxidation Reactions

Selenium dioxide (SeO₂) oxidation introduces additional double bonds:

  • Reagents : SeO₂ in t-butanol .
  • Outcome : Converts 6-BAD to Δ1,4,6-pregnatriene derivatives, key intermediates for anti-inflammatory steroids .

Enzymatic Interactions

While not a classical chemical reaction, 6-BAD’s stereochemistry dictates its interaction with aromatase:

  • 6α-Epimer : Competes with androstenedione (Ki = 3.4 nM) .
  • 6β-Epimer : Irreversibly inactivates aromatase via mechanism-based inhibition (kinact = 0.025 min⁻¹) .
EpimerInhibition TypeApparent KiEnzymatic Selectivity
Competitive3.4 nMHigh (no liver P450 interaction)
Irreversible0.8 μMHigh

Comparative Reactivity of Halogenated Androgens

6-BAD’s reactivity contrasts with structurally similar compounds:

CompoundPosition 6 SubstituentKey Reaction
6α-Chloro-TestosteroneClStable in DMSO, degrades in MeOH
6-Oxo-AndrostenedioneONo degradation observed
6-BADBrEpimerization, methanol degradation

Wissenschaftliche Forschungsanwendungen

Aromatase Inhibition

Mechanism of Action
6-Bromoandrostenedione is recognized primarily for its function as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, which plays a crucial role in various physiological processes. By inhibiting this enzyme, this compound can effectively reduce estrogen levels in the body, thereby increasing testosterone levels. This characteristic has made it a subject of interest in the treatment of hormone-related conditions.

Biochemical Properties
Research indicates that this compound irreversibly inactivates aromatase, which has been demonstrated through various biochemical studies. For instance, a study highlighted the synthesis of derivatives of this compound and their effectiveness as aromatase inhibitors, suggesting potential therapeutic applications in conditions such as breast cancer where estrogen levels need to be controlled .

Doping Control and Athletic Performance

Use in Sports
Due to its ability to enhance testosterone levels while suppressing estrogen, this compound has been misused in sports for performance enhancement. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA), which monitors and regulates doping in sports . The compound's presence in athlete urine samples can indicate misuse, making it significant for anti-doping agencies.

Research Findings
A notable study utilized a chimeric mouse model to investigate the metabolism of various steroids, including this compound. The findings contributed to understanding how such compounds are metabolized and excreted, aiding in the development of more effective detection methods for steroid abuse in athletes . This research underscores the importance of monitoring metabolites for ensuring fair competition.

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Aromatase InhibitionReduces estrogen levels; increases testosterone levelsEffective irreversible inhibition demonstrated
Doping ControlProhibited substance; used for performance enhancementDetected metabolites aid anti-doping efforts
Clinical ResearchPotential treatment for hormone-sensitive cancersPromising results warrant further investigation

Wirkmechanismus

Beta cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. Its hydrophobic cavity encapsulates hydrophobic compounds, while the hydrophilic exterior ensures solubility in water. This mechanism allows beta cyclodextrin to enhance the solubility, stability, and bioavailability of various compounds .

Vergleich Mit ähnlichen Verbindungen

Beta-Cyclodextrin gehört zur Cyclodextrin-Familie, zu der auch Alpha-Cyclodextrin und Gamma-Cyclodextrin gehören. Diese Verbindungen unterscheiden sich in der Anzahl der Glucoseeinheiten:

Beta-Cyclodextrin ist einzigartig aufgrund seiner optimalen Kavitätsgröße, die es ihm ermöglicht, stabile Einschlusskomplexe mit einer Vielzahl von Molekülen zu bilden. Seine Derivate, wie z. B. 2-Hydroxypropyl-Beta-Cyclodextrin und zufällig methyliertes Beta-Cyclodextrin, verbessern seine Löslichkeit und Einschlusseigenschaften weiter .

Q & A

Q. Basic: What are the optimal synthetic routes for 6-Bromoandrostenedione, and how can purity be validated?

Methodological Answer:

  • Synthesis Design : Use bromination of androstenedione derivatives under controlled conditions (e.g., N-bromosuccinimide in DMF at 0–5°C). Include reaction monitoring via TLC or HPLC to track intermediate formation .
  • Purity Validation : Combine NMR (¹H, ¹³C) for structural confirmation, HPLC for quantitative purity (>98%), and mass spectrometry (HRMS) for molecular weight verification. For steroidal compounds, ensure absence of diastereomers via X-ray crystallography if possible .
  • Reproducibility : Document solvent ratios, temperature gradients, and catalyst concentrations in the main manuscript, with raw spectral data in supplementary materials .

Q. Advanced: How can computational models (e.g., DFT) predict the steric and electronic effects of bromination at the 6-position on androstenedione’s biological activity?

Methodological Answer:

  • Model Selection : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate charge distribution and steric hindrance at the 6-position. Compare with non-brominated analogs to isolate electronic effects .
  • Validation : Correlate computational predictions with experimental binding assays (e.g., receptor affinity studies). Discrepancies may indicate limitations in solvation models or force fields .
  • Data Interpretation : Report energy barriers for conformational changes and electrostatic potential maps in supplementary files, ensuring alignment with crystallographic data .

Q. Basic: What analytical techniques are critical for distinguishing this compound from its isomers or degradation products?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve brominated isomers. Use gradient elution (acetonitrile/water) for optimal separation .
  • Spectroscopic Analysis : ¹H NMR chemical shifts at C6 (δ ~4.5–5.0 ppm) and coupling constants can differentiate brominated vs. hydroxylated analogs. IR spectroscopy confirms C-Br stretches (~500–600 cm⁻¹) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or dehalogenation products .

Q. Advanced: How do researchers resolve contradictions in reported IC₅₀ values for this compound across enzyme inhibition assays?

Methodological Answer:

  • Assay Standardization : Compare methodologies (e.g., fluorogenic vs. radiometric assays) and buffer conditions (pH, ionic strength) that may alter enzyme kinetics. Validate with a reference inhibitor (e.g., ketoconazole for CYP17A1) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to assess inter-lab variability. Report confidence intervals and effect sizes rather than single-point estimates .
  • Meta-Analysis : Systematically review primary literature using PRISMA guidelines, excluding studies with unvalidated purity or incomplete experimental details .

Q. Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cell-Based Assays : Use androgen receptor (AR)-transfected HEK293 cells for ligand-binding studies. Include controls with testosterone and enzalutamide to contextualize potency .
  • Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP17A1, CYP19) using microsomal preparations. Normalize activity to protein concentration and incubation time .
  • Dose-Response Curves : Generate sigmoidal plots (GraphPad Prism) to calculate EC₅₀/IC₅₀. Replicate experiments ≥3 times to account for plate-to-plate variability .

Q. Advanced: How can isotopic labeling (e.g., ¹⁴C or ²H) of this compound improve pharmacokinetic studies in animal models?

Methodological Answer:

  • Labeling Strategy : Introduce ¹⁴C at the C6 position during bromination using [¹⁴C]-NBS. Confirm isotopic purity via scintillation counting and LC-MS .
  • Tracer Studies : Administer labeled compound to rodents; collect plasma/tissue samples at timed intervals. Use accelerator mass spectrometry (AMS) for ultra-sensitive quantification .
  • Metabolite Profiling : Compare radioactive peaks (HPLC-radiodetection) with unlabeled analogs to identify novel metabolites. Cross-reference with HRMS/MS fragmentation patterns .

Q. Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Risk Assessment : Classify the compound under GHS guidelines (e.g., acute toxicity Category 4). Use fume hoods for powder handling and PPE (gloves, lab coats) during synthesis .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal. Document procedures in accordance with institutional EH&S policies .
  • Animal Studies : Obtain IACUC approval for in vivo work. Justify sample sizes using power analysis to minimize unnecessary animal use .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., brominating agent equivalents, reaction time). Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Quality Control : Establish release criteria (e.g., HPLC purity ≥95%, residual solvent limits <500 ppm). Use statistical process control (SPC) charts to track variability .
  • Stability Profiling : Conduct forced degradation studies (heat, light, humidity) to define storage conditions (e.g., -20°C under argon) .

Eigenschaften

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQRBIGKRAICT-DQXCSHPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959474
Record name 6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38632-00-7
Record name 6-Bromoandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-BROMOANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromoandrostenedione
6-Bromoandrostenedione
6-Bromoandrostenedione
6-Bromoandrostenedione
6-Bromoandrostenedione
6-Bromoandrostenedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.